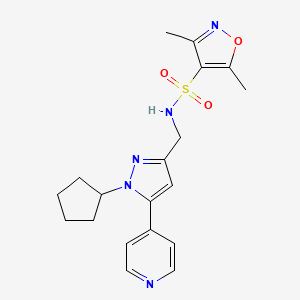
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C21H24N4O2S
- Molecular Weight: 396.5 g/mol
- CAS Number: 1421476-13-2
Structural Representation
The compound features a complex structure that includes a pyrazole ring and an isoxazole moiety, which are known for their diverse biological activities.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including those similar to this compound. These compounds were evaluated for their effects on various cancer cell lines.
Key Findings:
- Cell Lines Tested: U937 cells were utilized to assess the cytotoxicity and antiproliferative activity.
- Assay Method: The CellTiter-Glo Luminescent cell viability assay was employed.
- Results: The derivatives exhibited significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth without substantial cytotoxicity .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes and pathways involved in cell proliferation and survival. For instance:
- Inhibition of Cyclooxygenase (COX): Similar compounds have shown effectiveness in blocking COX enzymes, which play a crucial role in inflammation and cancer progression .
- Antioxidant Properties: The presence of sulfonamide groups contributes to antioxidant activities, potentially reducing oxidative stress in cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been documented to exhibit activity against various pathogens, making them candidates for further investigation in infectious disease treatment .
Study 1: Antileishmanial Activity
A series of pyrazole derivatives were tested against Leishmania spp., with some showing promising results comparable to established treatments like pentamidine. The IC50 values for certain derivatives were notably low, indicating strong efficacy against the parasites .
Study 2: Inhibition of Protein Glycation
Research indicates that pyrazole sulfonamides can inhibit protein glycation, a process linked to diabetic complications. This suggests potential therapeutic applications in managing diabetes-related conditions .
Table 1: Biological Activity Summary of Pyrazole Derivatives
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| N-(Cyclopentyl-Pyrazolyl)methyl Sulfonamide | Antiproliferative | 15.2 | |
| Pyrazole Derivative A | Antileishmanial | 0.070 | |
| Pyrazole Derivative B | COX Inhibition | 12.5 |
Table 2: Comparison of Antiproliferative Effects Against Various Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| U937 | N-(Cyclopentyl-Pyrazolyl)methyl Sulfonamide | 15.2 |
| HeLa | Pyrazole Derivative A | 10.0 |
| MCF7 | Pyrazole Derivative B | 8.5 |
Eigenschaften
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-13-19(14(2)27-23-13)28(25,26)21-12-16-11-18(15-7-9-20-10-8-15)24(22-16)17-5-3-4-6-17/h7-11,17,21H,3-6,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOSXGBSXOIZRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














